GQ1b Ganglioside

Beschreibung

Contextualization of Gangliosides within Glycosphingolipid Research

Glycosphingolipids (GSLs) are a major class of lipids characterized by a ceramide backbone linked to a carbohydrate chain. nih.govtaylorandfrancis.com These molecules are integral components of the outer leaflet of the plasma membrane in eukaryotic cells, where their carbohydrate portions extend into the extracellular space, forming part of the glycocalyx. nih.govfrontiersin.org The glycocalyx is crucial for a variety of cellular processes, including cell-to-cell recognition, communication, and adhesion. taylorandfrancis.comnih.gov

The history of glycosphingolipid research dates back to the mid-20th century, with initial discoveries stemming from investigations into lipid storage disorders like Tay-Sachs disease. nih.gov The term "ganglioside" was first used by the German biochemist Ernst Klenk in the 1940s to describe acidic GSLs he isolated from brain ganglion cells. nih.gov Gangliosides are distinguished from other GSLs by the presence of one or more sialic acid residues in their carbohydrate structure. nih.govnih.govnih.gov This sialic acid component imparts a net negative charge to the molecule. researchgate.net

The biosynthesis of GSLs is a stepwise process that begins in the endoplasmic reticulum and continues in the Golgi apparatus, where glycosyltransferases sequentially add sugar moieties to the growing glycan chain. nih.govnih.gov GSLs are classified into several series based on their core carbohydrate structure, with the ganglio-series being particularly abundant in the nervous system. nih.govjocs.jp

Unique Structural and Functional Aspects of GQ1b-Ganglioside within the Ganglioside Family

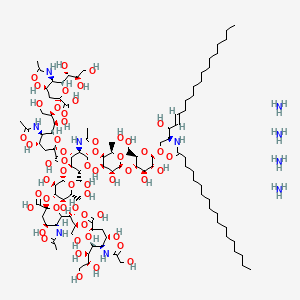

GQ1b belongs to the ganglio-series of gangliosides and is defined by its complex carbohydrate structure. nih.gov According to the Svennerholm nomenclature system, the "G" stands for ganglioside, "Q" indicates it has four (quatro) sialic acid residues, "1" denotes the specific carbohydrate sequence, and "b" refers to its migration pattern on thin-layer chromatography. researchgate.net Specifically, GQ1b has a core tetrasaccharide structure with two sialic acid residues attached to the inner galactose and another two linked to the terminal galactose. biosynth.com This intricate structure, particularly the presence and positioning of the four sialic acid residues, is critical for its specific functions. nih.gov

Functionally, GQ1b is highly enriched in the nervous system, particularly at the neuromuscular junctions of extraocular muscles and at the nodes of Ranvier in certain cranial nerves. arvojournals.orgsaspublishers.comfrontiersin.org Research has shown that GQ1b plays a role in synaptic transmission and synapse formation. biosynth.comnih.gov Studies have demonstrated that GQ1b can enhance long-term potentiation in the hippocampus, a process crucial for learning and memory. nih.gov Furthermore, it has been implicated in stimulating ecto-protein kinase activity on the surface of neuroblastoma cells, suggesting a role in cell signaling. caymanchem.comoup.com The unique clustering of four sialic acid molecules creates a highly specific binding site, which is thought to be the basis for its distinct biological activities that are not observed in other gangliosides with fewer sialic acid residues. nih.gov

Historical Perspective on the Discovery and Initial Characterization of GQ1b-Ganglioside Research Avenues

The initial characterization of gangliosides, including GQ1b, was a gradual process built upon the foundational work of scientists like Klenk and Svennerholm. nih.gov The complex structures of these molecules posed significant analytical challenges, which were overcome with the development of advanced techniques like thin-layer chromatography and, later, mass spectrometry and nuclear magnetic resonance spectroscopy. chemsynlab.comnih.gov

A significant breakthrough in understanding the functional importance of GQ1b came in 1992 when Chiba and colleagues identified autoantibodies against GQ1b in patients with Miller Fisher syndrome (MFS), a variant of Guillain-Barré syndrome characterized by ophthalmoplegia, ataxia, and areflexia. medlink.comscientificarchives.com This discovery established GQ1b as a key player in certain autoimmune neuropathies and opened up a major avenue of research. medlink.comoup.comwikipedia.org Subsequent studies have confirmed that anti-GQ1b antibodies are a sensitive and specific marker for MFS and related conditions, including Bickerstaff brainstem encephalitis. frontiersin.orgmedlink.comjkna.org This line of research has highlighted the critical role of GQ1b in the normal function of the oculomotor nerves and muscle spindles, where it is highly expressed. arvojournals.orgscientificarchives.com Early functional studies in the 1980s had already hinted at its bioactivity, showing that exogenous GQ1b could promote neurite outgrowth in neuroblastoma cell lines, a finding that underscored the absolute necessity of its specific oligosaccharide structure for its biological effects. nih.gov

Eigenschaften

CAS-Nummer |

68652-37-9 |

|---|---|

Molekularformel |

C106H194N10O56 |

Molekulargewicht |

2504.7 g/mol |

IUPAC-Name |

tetraazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxylato-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C106H182N6O56.4H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-69(133)111-55(56(126)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)50-153-96-83(142)81(140)87(66(46-118)156-96)159-97-84(143)82(141)86(67(47-119)157-97)158-95-75(110-54(6)125)93(167-105(101(149)150)39-58(128)72(108-52(4)123)91(165-105)79(138)64(44-116)161-103(99(145)146)37-57(127)71(107-51(3)122)89(163-103)76(135)61(131)41-113)88(68(48-120)155-95)160-98-85(144)94(78(137)63(43-115)154-98)168-106(102(151)152)40-59(129)73(109-53(5)124)92(166-106)80(139)65(45-117)162-104(100(147)148)38-60(130)74(112-70(134)49-121)90(164-104)77(136)62(132)42-114;;;;/h33,35,55-68,71-98,113-121,126-132,135-144H,7-32,34,36-50H2,1-6H3,(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,133)(H,112,134)(H,145,146)(H,147,148)(H,149,150)(H,151,152);4*1H3/b35-33+;;;;/t55-,56+,57-,58-,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,71+,72+,73+,74+,75+,76+,77+,78-,79+,80+,81+,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92+,93+,94-,95-,96+,97-,98-,103+,104+,105-,106-;;;;/m0..../s1 |

InChI-Schlüssel |

IOULOLQJODJAEM-BSALKOQBSA-N |

Aussehen |

Unit:100 µgPurity:98+Physical solid |

Synonyme |

ganglioside GQ1b, tetrasodium salt |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Gq1b Ganglioside

De Novo Biosynthesis of GQ1b-Ganglioside from Precursor Lipids and Sugars

The journey of GQ1b-ganglioside begins with the de novo synthesis of its fundamental building blocks. This process is initiated in the endoplasmic reticulum (ER) with the formation of ceramide, a lipid molecule that serves as the backbone for all sphingolipids, including gangliosides. nih.govresearchgate.net The synthesis of ceramide itself starts with the condensation of L-serine and a fatty acid coenzyme A ester, a reaction catalyzed by serine palmitoyltransferase. nih.gov

Once synthesized, ceramide is transported to the Golgi apparatus. unimi.it Here, the sequential addition of sugar units commences. The first step in the formation of the ganglio-series of glycosphingolipids is the addition of glucose to ceramide, forming glucosylceramide (GlcCer). This is followed by the addition of galactose to create lactosylceramide (B164483) (LacCer). nih.gov LacCer is the common precursor for the major ganglioside series. researchgate.netresearchgate.netnih.gov The synthesis then proceeds through a series of stepwise additions of monosaccharides and sialic acid residues, catalyzed by specific glycosyltransferases and sialyltransferases, ultimately leading to the formation of the complex structure of GQ1b. researchgate.netplos.org This synthesis follows the "b-series" pathway, which is characterized by the initial conversion of GM3 to GD3. researchgate.netnih.gov

Enzymatic Regulation of GQ1b-Ganglioside Synthesis: Key Glycosyltransferases and Sialyltransferases (e.g., ST8Sia5)

The precise structure of GQ1b is dictated by the sequential and specific action of a host of enzymes, primarily glycosyltransferases and sialyltransferases. These enzymes are responsible for adding specific sugar and sialic acid residues in the correct order and linkage.

A key enzyme in the final steps of GQ1b synthesis is ST8Sia5 (ST8 Alpha-N-Acetyl-Neuraminide Alpha-2,8-Sialyltransferase 5). genecards.orgmarrvel.orgdeciphergenomics.org This enzyme catalyzes the transfer of a sialic acid residue from a donor molecule, CMP-N-acetylneuraminic acid, to its acceptor substrate. Specifically, ST8Sia5 is involved in the synthesis of GQ1b from its precursor, GT1b. genecards.orguniprot.orgmybiosource.com It also participates in the synthesis of other complex gangliosides like GD1c, GT1a, and GT3 from their respective precursors. genecards.orguniprot.org

The broader biosynthetic pathway leading to GQ1b involves several other crucial enzymes:

GM3 synthase (ST3Gal5): Initiates the ganglioside synthetic pathway by converting LacCer to GM3. mdpi.commdpi.com

GD3 synthase (ST8Sia1): Converts GM3 to GD3, a critical step in the b-series pathway. researchgate.netnih.govfrontiersin.org

GM2/GD2 synthase (B4GALNT1): Adds a GalNAc residue to GD3 to form GD2. researchgate.netplos.org

GD1b/GM1a synthase (B3GALT4): Adds a galactose residue to GD2 to form GD1b. researchgate.netplos.org

GT1b/GD1a synthase (ST3GAL2): Adds a sialic acid residue to GD1b to form GT1b. plos.orgfrontiersin.org

The coordinated action of these enzymes, with their specific substrate requirements and subcellular localization, ensures the tightly regulated production of GQ1b.

Interactive Table: Key Enzymes in GQ1b Biosynthesis

| Enzyme Name | Gene Name | Function in GQ1b Pathway | Precursor | Product |

| GM3 Synthase | ST3GAL5 | Initiates ganglioside synthesis | Lactosylceramide (LacCer) | GM3 |

| GD3 Synthase | ST8SIA1 | Directs synthesis into the b-series pathway | GM3 | GD3 |

| GM2/GD2 Synthase | B4GALNT1 | Adds N-acetylgalactosamine | GD3 | GD2 |

| GD1b/GM1a Synthase | B3GALT4 | Adds galactose | GD2 | GD1b |

| GT1b/GD1a Synthase | ST3GAL2 | Adds sialic acid | GD1b | GT1b |

| GQ1b/GT1a Synthase | ST8SIA5 | Catalyzes the final sialylation step | GT1b | GQ1b |

Interconversion Pathways Involving GQ1b-Ganglioside and Related Gangliosides (e.g., GT1a, GD1b)

The metabolism of gangliosides is a dynamic process involving not only synthesis but also interconversion between different ganglioside species. GQ1b is closely related to other complex gangliosides, and pathways exist for their interconversion, primarily through the action of sialidases and sialyltransferases.

For instance, the removal of a sialic acid residue from GQ1b by a sialidase can convert it to GT1b. nih.gov Conversely, the addition of a sialic acid to GT1b by ST8Sia5 leads to the formation of GQ1b. genecards.orguniprot.org Similarly, GT1b can be converted to GD1b through the removal of a sialic acid residue. These interconversions allow the cell to modulate the specific ganglioside composition of its membranes in response to various signals and developmental cues.

It's also important to note the existence of ganglioside complexes. For example, antibodies in certain pathological conditions have been found to react with complexes of gangliosides, such as GD1a/GD1b, suggesting a close spatial and functional relationship between these molecules on the cell surface. nih.govnih.gov

Genetic and Epigenetic Regulation of GQ1b-Ganglioside Biosynthesis

The expression of GQ1b is ultimately controlled at the genetic and epigenetic levels. The genes encoding the various glycosyltransferases and sialyltransferases involved in its biosynthesis are subject to complex transcriptional regulation. researchgate.netmdpi.com This regulation is often tissue-specific and developmentally staged, leading to the characteristic changes in ganglioside profiles observed during processes like neuronal differentiation. nih.gov

Promoters of ganglioside synthase genes often lack TATA boxes and CCAAT boxes but are rich in GC boxes, which are characteristic of housekeeping genes. researchgate.net Despite this, their transcription is tightly controlled by various cis-acting elements and transcription factors. researchgate.net

Epigenetic mechanisms also play a crucial role in regulating ganglioside biosynthesis. nih.govmdpi.com For example, the expression of certain ganglioside synthase genes can be influenced by changes in histone acetylation. researchgate.netfrontiersin.org In neural stem cells, there is a switch from the synthesis of simple gangliosides like GD3 to more complex gangliosides, including GM1, GD1a, GD1b, and GT1b, during differentiation. nih.gov This shift is accompanied by epigenetic modifications of the relevant synthase genes. nih.gov Furthermore, the ganglioside GM1 itself has been shown to be involved in a positive feedback loop, promoting the expression of genes necessary for the synthesis of more complex brain-type gangliosides. nih.govfrontiersin.org

Catabolism and Lysosomal Degradation Mechanisms of GQ1b-Ganglioside

Like all cellular components, gangliosides are continuously turned over. The degradation of GQ1b and other gangliosides occurs in a stepwise manner within the lysosomes. unimi.itwikipedia.org This catabolic pathway involves the sequential removal of sugar and sialic acid residues by a series of specific lysosomal hydrolases. wikipedia.org

The degradation process is the reverse of the biosynthetic pathway. For GQ1b, the terminal sialic acid residues are first cleaved by a lysosomal sialidase (neuraminidase). nih.gov This is followed by the action of other exoglycosidases that remove galactose and N-acetylgalactosamine units. The degradation of gangliosides within the lysosome is not solely dependent on these hydrolases. It also requires the assistance of sphingolipid activator proteins (SAPs). nih.govnih.gov These proteins help to solubilize the lipid-containing gangliosides and present them to the water-soluble hydrolases for degradation. nih.gov

Defects in the genes encoding these lysosomal hydrolases or activator proteins can lead to the accumulation of specific gangliosides within the lysosomes, resulting in a group of severe neurodegenerative disorders known as gangliosidoses. wikipedia.orgmdpi.comresearchgate.net

Subcellular Compartmentalization of GQ1b-Ganglioside Biosynthesis and Metabolism

The biosynthesis and catabolism of GQ1b are highly organized and compartmentalized within the cell, ensuring an efficient and regulated flow of these molecules.

Endoplasmic Reticulum (ER): The initial steps of ganglioside biosynthesis, namely the synthesis of the ceramide backbone, occur on the cytoplasmic leaflet of the ER membrane. nih.govresearchgate.net

Golgi Apparatus: Ceramide is then transported to the Golgi apparatus, which is the primary site for the sequential addition of carbohydrate and sialic acid residues to form complex gangliosides like GQ1b. unimi.itresearchgate.netnih.gov The various glycosyltransferases and sialyltransferases are strategically located in different cisternae of the Golgi, creating an assembly line for ganglioside synthesis. acs.orgnih.gov There is evidence that these enzymes can form complexes within the Golgi, further regulating the biosynthetic process. acs.orgnih.gov

Plasma Membrane: Once synthesized, GQ1b is transported to the plasma membrane via vesicular transport, where it becomes a component of the outer leaflet and participates in various cell surface events. unimi.it

Lysosomes: For degradation, gangliosides are internalized from the plasma membrane through endocytosis and delivered to the lysosomes. unimi.itnih.gov It is within this acidic compartment that the enzymatic breakdown of GQ1b into its constituent components occurs. wikipedia.orgnih.gov

This intricate subcellular organization ensures the proper synthesis, trafficking, and degradation of GQ1b, allowing it to fulfill its diverse and critical roles within the cell.

Cellular and Subcellular Localization of Gq1b Ganglioside

Distribution of GQ1b-Ganglioside in Neural Tissues and Cell Types (e.g., Neurons, Glia)

Gangliosides are abundant in the nervous system, with their expression patterns varying depending on the cell type and developmental stage. arvojournals.orgmdpi.comnih.gov While gangliosides, in general, are integral components of both neuronal and glial cell membranes, the distribution of specific gangliosides like GQ1b can be more selective. arvojournals.orgresearchgate.net

Studies have shown that gangliosides are particularly enriched in neurons, suggesting neuron-specific physiological functions. nih.gov In the adult human brain, while GM1, GD1a, GD1b, and GT1b constitute over 97% of all gangliosides, other complex forms like GQ1b are also present. mdpi.com Research on adult human brain tissue revealed diffuse expression of most gangliosides in the white matter; however, GQ1b was an exception, indicating a more specific distribution. nih.gov In the gray matter, GM1 and GD2 were identified on neuronal cells. nih.gov

The expression of gangliosides is not limited to neurons. For instance, in the human central nervous system, GM1 and GD1b are preferentially found on astrocytes, while GD1a is located on oligodendrocyte precursors. nih.gov However, there is no evidence to suggest that the GQ1b ganglioside is expressed in cells of the central nervous system. practicalneurology.com

Preferential Enrichment of GQ1b-Ganglioside in Specific Neuronal Subdomains (e.g., Synaptic Membranes, Axonal Membranes)

GQ1b demonstrates a distinct enrichment in specific subdomains of neurons, which is critical to its function. A notable concentration of GQ1b is found in synaptic membranes. nih.gov The high density of gangliosides in synaptic membranes points to their role in synaptic function. nih.gov Specifically, α-isomeric forms of GQ1b, known as Chol-1 antigens, appear to be exclusively present at cholinergic nerve terminals in the central nervous system and at the neuromuscular junction (NMJ). nih.gov

Furthermore, GQ1b is highly expressed at the paranodal regions of myelinated peripheral nerve axons. nih.govscientificarchives.com This localization is particularly prominent in cranial nerves responsible for eye movement. nih.gov The presynaptic motor nerve terminal at the NMJ is another site highly enriched in gangliosides, including GQ1b, making it a key target in certain pathological conditions. nih.govoup.com

Localization of GQ1b-Ganglioside within Membrane Microdomains (Lipid Rafts) and their Functional Implications

Gangliosides, including GQ1b, are not uniformly distributed within the plasma membrane but are largely concentrated in specialized microdomains known as lipid rafts. mdpi.comgla.ac.uk These rafts are dynamic assemblies of sphingolipids and cholesterol that compartmentalize cellular processes. mdpi.com The localization of GQ1b within these rafts has significant functional implications.

Lipid rafts serve as platforms for signal transduction, and the presence of gangliosides within them is crucial for modulating the function of various membrane proteins and ion channels. mdpi.comfrontiersin.org For instance, gangliosides co-localize in lipid rafts with key proteins involved in neurotransmitter release, such as Ca2+ channels and SNARE proteins. nih.gov This association suggests a direct role for gangliosides like GQ1b in synaptic transmission. nih.gov Bath-applied GQ1b has been shown to increase neurotransmitter release from rat brain synaptosomes. nih.gov Moreover, GQ1b is functionally implicated in long-term potentiation, a key mechanism of synaptic plasticity. mdpi.com The integrity of lipid rafts, stabilized by gangliosides, is essential for the maintenance of nerve tissue integrity. mdpi.com

Regional Distribution of GQ1b-Ganglioside in the Nervous System (e.g., Hippocampus, Brainstem, Cranial Nerves, Neuromuscular Junctions, Muscle Spindles)

The distribution of GQ1b is highly regionalized throughout the nervous system, which helps explain the specific clinical manifestations observed in autoimmune neuropathies targeting this ganglioside.

Brainstem and Cerebellum: GQ1b is expressed in the reticular formation of the brainstem. e-rvs.org It has also been detected in the cerebellar granular layer in rats. frontiersin.org The metabolism of GQ1b is elevated in the brainstem and cerebellum. jkds.org

Cranial Nerves: A significant enrichment of GQ1b is observed in the oculomotor, trochlear, and abducens nerves (cranial nerves III, IV, and VI). nih.govpracticalneurology.comscientificarchives.comfrontiersin.orgeyewiki.org This high concentration is found at the paranodal regions and neuromuscular junctions of these nerves. nih.goveyewiki.orgturkjpediatr.org The glossopharyngeal and vagus nerves also express the GQ1b antigen. practicalneurology.comjkds.org The trigeminal nerve is another cranial nerve where GQ1b is broadly expressed. e-rvs.org

Neuromuscular Junctions (NMJs): The NMJs of human extraocular muscles are richly bound by antibodies to GQ1b. arvojournals.orgnih.gov In contrast, binding to NMJs in limb and axial muscles is scarce. arvojournals.orgnih.gov This differential distribution is a key factor in the selective paralysis of eye muscles in certain conditions. arvojournals.org A specific class of GQ1b antigens, known as Chol-1, is found at the NMJ. nih.gov

Muscle Spindles: Nerve terminals within muscle spindles, particularly the Ia afferent fibers responsible for proprioception, are labeled with anti-GQ1b antibodies. arvojournals.orgnih.govscientificarchives.comfrontiersin.org This is observed in both extraocular and limb muscles. arvojournals.orgnih.gov

Hippocampus: While GD1a is the major ganglioside in the hippocampus, GQ1b has been functionally implicated in synaptic plasticity within this brain region, specifically in long-term potentiation. mdpi.commdpi.com

The following table summarizes the regional distribution of GQ1b-ganglioside:

| Neural Region | Presence of GQ1b | Specific Localization | References |

| Brainstem | Present | Reticular formation | e-rvs.org |

| Cerebellum | Present | Granular layer (in rats) | frontiersin.org |

| Cranial Nerves | High | Oculomotor (III), Trochlear (IV), Abducens (VI), Glossopharyngeal, Vagus, Trigeminal | nih.govpracticalneurology.comscientificarchives.come-rvs.orgfrontiersin.orgjkds.orgeyewiki.org |

| Paranodal regions, Neuromuscular junctions | nih.goveyewiki.orgturkjpediatr.org | ||

| Neuromuscular Junctions | High | Extraocular muscles | arvojournals.orgnih.gov |

| Scarce | Limb and axial muscles | arvojournals.orgnih.gov | |

| Muscle Spindles | Present | Ia afferent fibers | arvojournals.orgnih.govscientificarchives.comfrontiersin.org |

| Hippocampus | Implicated in function | Involved in long-term potentiation | mdpi.commdpi.com |

Molecular and Cellular Functions of Gq1b Ganglioside

Role of GQ1b-Ganglioside in Neuronal Development and Morphogenesis

GQ1b plays a significant role in several key stages of neuronal development, from the initial formation of neurons to the establishment of complex synaptic connections. researchgate.net

Regulation of Neurogenesis and Neuronal Cell Differentiation

GQ1b is instrumental in the processes of neurogenesis and the subsequent differentiation of neuronal cells. adipogen.comkoreascience.kr Studies have demonstrated that the expression of GQ1b increases during neuronal differentiation. nih.govspandidos-publications.com For instance, the overexpression of the ST8Sia5 gene, which leads to increased GQ1b synthesis, has been shown to enhance neuronal differentiation from mouse embryonic stem cells. nih.gov This process is often accompanied by the co-localization of GQ1b with markers of immature and mature neurons, such as nestin, GFAP, and MAP-2. nih.govresearchgate.net Research indicates that GQ1b promotes neuronal differentiation, in part, through the activation of the ERK1/2 MAP kinase pathway. nih.govspandidos-publications.com Furthermore, changes in the levels of specific gangliosides, including the enhancement of GQ1b, are observed during retinoic acid-induced neuronal differentiation of embryonic carcinoma cells. koreascience.krbmbreports.org

Table 1: Research Findings on GQ1b and Neuronal Differentiation

| Experimental Model | Key Findings | Reference |

| Mouse Embryonic Stem Cells (mESCs) | Overexpression of the ST8Sia5 gene increased GQ1b levels and improved neuronal differentiation via the ERK1/2 MAP kinase pathway. | nih.gov |

| Mouse Embryonic Stem Cells (mESCs) | Daunorubicin treatment increased the expression of gangliosides, particularly GQ1b, which co-localized with the neuronal marker MAP-2 in neurite-bearing cells. | researchgate.net |

| Embryonic Carcinoma Cells | Retinoic acid-induced neuronal differentiation led to enhanced levels of GD3, GT1b, and GQ1b. | koreascience.krbmbreports.org |

| Human Neuroblastoma Cells | GQ1b specifically promotes neural differentiation. | adipogen.com |

Modulation of Neurite Outgrowth and Axonal Guidance

GQ1b is a key regulator of neurite outgrowth, the process by which developing neurons extend their axons and dendrites. researchgate.netmedchemexpress.com It has been shown to promote neurite formation during the early stages of neuronal differentiation. spandidos-publications.comresearchgate.net The inhibition of endogenous ganglioside synthesis has been found to suppress synaptic activity, a condition that can be normalized by the addition of GQ1b. bibliotekanauki.pl This suggests that the de novo synthesis of GQ1b is essential for proper neurite extension and synaptic function. bibliotekanauki.pl While GQ1b itself promotes neurite outgrowth, it is also a target for factors that inhibit this process. For example, anti-GQ1b antibodies can inhibit neurite outgrowth by activating the RhoA signaling pathway. nih.gov

Influence on Synaptogenesis and Synaptic Architecture

GQ1b is essential for the formation and functional integrity of synapses. bibliotekanauki.plmdpi.com It is involved in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. mitogendx.commdpi.com Specifically, GQ1b has been implicated in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.comnih.gov Studies have shown that GQ1b can induce LTP and enhance ATP-induced LTP in hippocampal neurons. nih.govresearchgate.net This effect is partly mediated through the modulation of NMDA receptors. researchgate.net Transgenic mice with reduced levels of GQ1b exhibit impaired learning and altered synaptic plasticity. mdpi.com

GQ1b-Ganglioside in Cell Signaling and Signal Transduction Pathways

GQ1b's functions in the nervous system are mediated through its interactions with various cell surface receptors and its influence on intracellular signaling cascades. mitogendx.comamegroups.org

Interaction with and Modulation of Receptor Proteins (e.g., NMDA Receptor)

A critical aspect of GQ1b's function is its ability to modulate the activity of key receptor proteins, most notably the N-methyl-D-aspartate (NMDA) receptor. researchgate.nettubitak.gov.tr The NMDA receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity. Research has shown that treatment with GQ1b increases the expression of NMDA receptor subunits NR2A and NR2B in rat hippocampal cells and in the rat hippocampus. nih.govuni.lu Furthermore, GQ1b enhances the tyrosine phosphorylation of the NR2B subunit, which is thought to boost NMDA receptor synaptic activation. nih.gov This modulation of the NMDA receptor by GQ1b is believed to be a key mechanism through which it facilitates synaptic plasticity and cognitive processes. researchgate.netnih.gov The regulatory effect of GQ1b on brain-derived neurotrophic factor (BDNF) expression is also mediated through the NMDA receptor signaling pathway. nih.gov

Regulation of Intracellular Kinase Cascades (e.g., ERK1/2 MAP Kinase Pathway, PKA)

GQ1b influences downstream cellular processes by regulating key intracellular kinase cascades. Two prominent examples are the extracellular signal-regulated kinase 1/2 (ERK1/2) MAP kinase pathway and the protein kinase A (PKA) pathway. nih.govnih.govuni.lu

The activation of the ERK1/2 MAP kinase pathway is a recurring theme in the cellular effects of GQ1b. As mentioned earlier, GQ1b-mediated enhancement of neuronal differentiation is linked to the increased activity of this pathway. nih.govspandidos-publications.com

Similarly, GQ1b has been shown to increase the phosphorylation of PKA in rat hippocampal cells. nih.govuni.lu The activation of both the ERK1/2 and PKA pathways by GQ1b leads to an increase in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity and memory. nih.govuni.lu In contrast, in human T cells, GQ1b has been shown to block the phytohemagglutinin-induced activation of PKA. aai.org

Table 2: Signaling Pathways Modulated by GQ1b

| Signaling Pathway | Effect of GQ1b | Cellular Outcome | Reference |

| ERK1/2 MAP Kinase | Activation | Enhanced neuronal differentiation, increased cell proliferation | nih.govspandidos-publications.combmbreports.org |

| PKA | Activation (in hippocampal cells) | Increased CREB phosphorylation, facilitation of NMDA receptor signaling | nih.govuni.lu |

| PKA | Inhibition (in PHA-stimulated T cells) | Altered cytokine production | aai.org |

| NMDA Receptor | Upregulation and enhanced phosphorylation | Facilitation of synaptic plasticity and LTP | nih.govresearchgate.netnih.gov |

Involvement in cAMP-Related Signaling and CREB Phosphorylation

GQ1b-ganglioside has been shown to modulate intracellular signaling pathways, including those related to cyclic AMP (cAMP) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neural plasticity and memory.

Research indicates that treatment with GQ1b can lead to the increased phosphorylation of protein kinase A (PKA), a cAMP-activated protein kinase, in both H19-7 rat hippocampal cells and the hippocampus of rats. nih.govuni.lu This activation of PKA subsequently results in an increased phosphorylation of CREB. nih.govuni.lu These findings suggest that GQ1b can facilitate the activation of signaling pathways dependent on CREB phosphorylation. nih.gov In a different context, studies on human T cells have shown that GQ1b, along with other gangliosides like GD1b and GT1b, can suppress PHA-induced increases in cAMP levels by inhibiting adenylate cyclase activity. aai.org Furthermore, in a cellular model of Miller Fisher syndrome, ATP released from neurons injured by anti-GQ1b antibodies activates cAMP and phospho-CREB signaling pathways in adjacent Schwann cells. biologists.com

Table 1: Research Findings on GQ1b and cAMP/CREB Signaling

| Experimental Model | Key Finding | Reference(s) |

|---|---|---|

| H19-7 Rat Hippocampal Cells & Rat Hippocampus | GQ1b treatment increased the phosphorylation of PKA and CREB. | nih.govuni.lu |

| Human T Cells | GQ1b suppressed PHA-stimulated adenylate cyclase activity and cAMP levels. | aai.org |

Modulation of Neurotrophic Factor Expression and Signaling (e.g., BDNF)

GQ1b plays a significant role in regulating the expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, synaptic plasticity, and cognitive functions. nih.govnih.gov

Studies have demonstrated that GQ1b treatment increases BDNF expression in GQ1b-null SH-SY5Y cell lines and in rat primary cortical neurons. nih.gov This effect appears to be specific to GQ1b, as other gangliosides like GT1b and GD1b did not have the same effect. nih.gov The mechanism involves the N-methyl-D-aspartate (NMDA) receptor signaling pathway, as the effects of GQ1b on BDNF expression were blocked by an NMDA receptor antagonist. nih.gov In vivo studies confirm these findings, showing that intracerebroventricular injection of GQ1b increases BDNF expression in the prefrontal cortex and hippocampus of rats. nih.gov Moreover, in a mouse model of Alzheimer's disease, GQ1b infusion into the hippocampus significantly increased BDNF levels and rescued cognitive impairments. nih.govresearchgate.net

Table 2: Research Findings on GQ1b and BDNF Expression

| Experimental Model | Key Finding | Reference(s) |

|---|---|---|

| SH-SY5Y Cells & Rat Primary Cortical Neurons | GQ1b treatment increased BDNF expression via the NMDA receptor signaling pathway. | nih.gov |

| Rat Brain (in vivo) | Intracerebroventricular GQ1b injection increased prefrontal and hippocampal BDNF expression. | nih.gov |

| Alzheimer's Disease Mouse Model (3xTg-AD) | GQ1b infusion into the hippocampus increased BDNF levels and ameliorated cognitive deficits. | nih.gov |

Contribution of GQ1b-Ganglioside to Synaptic Transmission and Plasticity

GQ1b is fundamentally involved in the processes of synaptic transmission and plasticity, which form the cellular basis of learning and memory. mdpi.comnih.gov It influences how neurons communicate and how the strength of their connections changes over time.

GQ1b has been shown to directly influence the machinery of neurotransmitter release. Exogenously applied GQ1b can increase potassium-evoked neurotransmitter release from rat brain synaptosomes. nih.gov This effect is thought to be mediated through an enhanced, depolarization-induced influx of calcium into the presynaptic terminal. mdpi.com More specific research has found that a low concentration of GQ1b can evoke the asynchronous release of dopamine (B1211576) from PC12 cells and rat striatal slices. nih.gov This process is dependent on an increase in intracellular calcium and the activation of the protein tyrosine kinase Pyk2, which in turn activates the ERK1/2 pathway, leading to the phosphorylation of Synapsin I and subsequent dopamine release. nih.gov Pathologically, anti-GQ1b antibodies can bind to presynaptic terminals and induce a massive, transient increase in acetylcholine (B1216132) release, which is followed by a blockade of transmission. oup.comjneurosci.org

GQ1b is functionally implicated in long-term potentiation (LTP), a primary mechanism of synaptic plasticity involving a long-lasting enhancement in signal transmission between two neurons. mdpi.comnih.gov Studies in guinea pig hippocampal slices have shown that while GQ1b does not affect LTP induced by strong stimulation, it significantly enhances LTP when induced by a weak tetanus. nih.gov This suggests a modulatory role, particularly in strengthening synaptic efficacy under suboptimal conditions. nih.gov Transgenic mice with reduced levels of GQ1b exhibit impaired LTP induction in hippocampal CA1 neurons, which is accompanied by learning deficits. mdpi.com Remarkably, the application of GQ1b can reverse the blocking effect of an NMDA-receptor antagonist on the induction of LTP, allowing potentiation to occur. nih.gov

GQ1b-Ganglioside in Membrane Dynamics and Ion Homeostasis (e.g., Calcium Influx)

As a key component of the neuronal membrane, GQ1b influences membrane dynamics and ion homeostasis, particularly the flow of calcium ions (Ca2+), which is a critical step in neurotransmission and synaptic plasticity. mdpi.comnih.gov

GQ1b is concentrated in lipid rafts, which are dynamic microdomains within the cell membrane that organize signaling proteins. nih.gov Its sialic acid components are capable of binding Ca2+, a crucial ion in transmitter release. nih.gov Functionally, exogenous GQ1b has been shown to enhance depolarization-induced Ca2+ influx into synaptosomes. mdpi.com This modulation of calcium channels is central to its effects on neurotransmitter release and LTP. mdpi.comnih.gov For instance, GQ1b facilitates LTP in low-calcium conditions, potentially by acting as a donor of Ca2+ ions. nih.gov In pathological states, such as those mediated by anti-GQ1b antibodies, the formation of complement pores in the membrane can lead to uncontrolled calcium influx, triggering axonal damage. researchgate.net

Generalized Contributions of GQ1b-Ganglioside to Neural Plasticity and Learning-Related Processes

The specific molecular and cellular functions of GQ1b converge to make it a significant contributor to the broader phenomena of neural plasticity, learning, and memory. nih.govmdpi.comnih.govfrontiersin.org By modulating intracellular signaling through CREB, regulating the expression of essential growth factors like BDNF, fine-tuning neurotransmitter release, and facilitating LTP, GQ1b helps shape the brain's ability to adapt and store information. nih.govnih.govnih.govnih.gov

Studies have directly linked GQ1b to cognitive functions. nih.gov For example, rats treated with GQ1b showed improved performance in learning and memory tasks. nih.gov Conversely, the depletion of endogenous gangliosides, or the inhibition of their synthesis, impairs synaptic activity and learning, effects that can be normalized by the supplementation of GQ1b. popline.orgbibliotekanauki.pl These findings underscore that the de novo synthesis of GQ1b is essential for normal synaptic function and, by extension, for the processes of learning and memory. bibliotekanauki.pl

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| GQ1b-Ganglioside | GQ1b |

| Cyclic AMP | cAMP |

| cAMP response element-binding protein | CREB |

| Protein Kinase A | PKA |

| Brain-Derived Neurotrophic Factor | BDNF |

| N-methyl-D-aspartate | NMDA |

| GD1b-Ganglioside | GD1b |

| GT1b-Ganglioside | GT1b |

| GM1-Ganglioside | GM1a |

| Acetylcholine | ACh |

| Proline-rich tyrosine kinase 2 | Pyk2 |

| Extracellular signal-regulated kinases | ERK1/2 |

| Adenosine triphosphate | ATP |

Immunological Interactions Involving Gq1b Ganglioside

Natural Occurrence and Specificity of Anti-GQ1b Ganglioside Antibodies

Anti-GQ1b ganglioside antibodies are strongly associated with a group of autoimmune neurological disorders collectively known as the anti-GQ1b antibody syndrome. medlink.com This syndrome includes Miller Fisher syndrome (MFS), Bickerstaff brainstem encephalitis (BBE), and acute ophthalmoplegia. medlink.comscientificarchives.com Over 90% of patients with MFS, a variant of Guillain-Barré syndrome (GBS), have high levels of anti-GQ1b antibodies during the acute phase of the illness. oup.com These antibodies are also detected in patients with GBS who present with ophthalmoplegia (paralysis of the muscles that move the eyes). medlink.comneurology.org

The presence of IgG antibodies against GQ1b is considered a diagnostic marker for MFS. medlink.comjmatonline.com These antibodies are highly specific for the GQ1b ganglioside, which is abundantly expressed in the paranodal regions of the oculomotor, trochlear, and abducens nerves—the cranial nerves responsible for eye movement. amegroups.orgfrontiersin.orgnih.gov This specific localization of GQ1b helps to explain the characteristic ophthalmoplegia seen in patients with high titers of anti-GQ1b antibodies. oup.comneurology.org Biochemical analyses have confirmed that human oculomotor nerves contain a higher concentration of GQ1b compared to other spinal nerve roots. neurology.orgnih.gov

While IgG is the primary immunoglobulin class associated with pathology, IgM and IgA anti-GQ1b antibodies have also been observed. asm.org The presence and levels of these antibodies typically correlate with the clinical course of the disease, with titers decreasing as the patient recovers. asm.org It is important to note that while strongly associated with these syndromes, anti-GQ1b antibodies can occasionally be found in other neurological conditions and even in healthy individuals, though usually at much lower levels. eur.nl

Table 1: Prevalence of Anti-GQ1b Antibodies in Neurological Syndromes

| Neurological Syndrome | Prevalence of Anti-GQ1b Antibodies | Key Clinical Features |

|---|---|---|

| Miller Fisher Syndrome (MFS) | 83-100% medlink.com | Ophthalmoplegia, ataxia, areflexia |

| Bickerstaff Brainstem Encephalitis (BBE) | 68% scientificarchives.com | Altered consciousness, brainstem dysfunction |

| Guillain-Barré Syndrome (GBS) with ophthalmoplegia | 73% medlink.com | Limb weakness, ophthalmoplegia |

| Acute Ophthalmoplegia (AO) | 80% scientificarchives.com | Isolated paralysis of eye muscles |

| Ataxic GBS | 65% scientificarchives.com | Ataxia with features of GBS |

Mechanisms of Autoantibody Generation against GQ1b-Ganglioside

The development of autoantibodies against GQ1b is a complex process that is not fully understood. However, compelling evidence points to two primary mechanisms: molecular mimicry and epitope spreading.

The most widely accepted theory for the generation of anti-GQ1b antibodies is molecular mimicry. oup.comnih.gov This occurs when structural similarities between microbial antigens and self-antigens lead to an immune response that cross-reacts with the body's own tissues. A significant number of cases of MFS and GBS are preceded by an infection, most commonly with the bacterium Campylobacter jejuni. mdpi.com

Structural studies have revealed that the lipopolysaccharides (LPS) on the outer membrane of certain strains of C. jejuni contain oligosaccharide structures that are identical or highly similar to the carbohydrate portion of gangliosides, including GQ1b. jci.orgoup.comnih.gov Specifically, some C. jejuni serotypes associated with MFS have been shown to possess GT1a-like and GD3-like disialylated oligosaccharides, which can elicit an immune response that cross-reacts with GQ1b. oup.comjci.org

When the immune system mounts a response against these bacterial LPS, it produces antibodies that can then mistakenly recognize and bind to GQ1b gangliosides in the peripheral and central nervous systems. mdpi.comitmedicalteam.pl This cross-reactivity is believed to be the primary trigger for the autoimmune attack that causes the neurological symptoms. oup.com The production of anti-GQ1b antibodies following infection with C. jejuni has been demonstrated in both patients and experimental animal models. jci.org

Once an initial immune response is triggered, a process known as epitope spreading can occur. This involves the diversification of the immune response to recognize additional epitopes on the same or different antigens. In the context of anti-GQ1b antibodies, this can lead to cross-reactivity with other structurally related gangliosides.

Anti-GQ1b antibodies often show cross-reactivity with other gangliosides that share similar disialosyl carbohydrate structures. oup.commdpi.com The most common cross-reactivity is observed with GT1a, and many anti-GQ1b antibodies also react with GD3 and GD1b. oup.comjci.org This cross-reactivity is due to the shared terminal sugar residues among these gangliosides. For instance, the NeuAc(α2-8)NeuAc(α2-3)Gal epitope is a common feature that can be recognized by these antibodies. mdpi.com

This cross-reactivity can influence the clinical presentation of the disease. For example, cross-reactivity with GT1a is common in patients with MFS and GBS with ophthalmoplegia. oup.comnih.gov Antibodies that cross-react with GD1b have been associated with ataxic forms of GBS. amegroups.orgneurology.org The pattern of cross-reactivity can therefore contribute to the spectrum of clinical features observed in patients with anti-ganglioside antibodies.

Table 2: Cross-Reactivity Profile of Anti-GQ1b Antibodies

| Cross-Reactive Ganglioside | Shared Structural Feature with GQ1b | Associated Clinical Features |

|---|---|---|

| GT1a | Disialosyl terminal sugars oup.comnih.gov | Ophthalmoplegia, bulbar weakness scientificarchives.comoup.com |

| GD3 | Disialosyl terminal sugars oup.comjci.org | Sensory and motor deficits oup.com |

| GD1b | Disialosyl terminal sugars oup.com | Ataxia, sensory deficits amegroups.orgneurology.org |

Pathological Mechanisms Mediated by Anti-GQ1b Ganglioside Antibodies in Experimental Models

Experimental models have been instrumental in elucidating the pathological mechanisms by which anti-GQ1b antibodies cause nerve damage. These studies have primarily focused on the neuromuscular junction (NMJ), a site rich in gangliosides and accessible to circulating antibodies. oup.com

A key mechanism of nerve injury mediated by anti-GQ1b antibodies is the activation of the complement system. oup.comnih.gov When anti-GQ1b antibodies bind to their target gangliosides on the surface of nerve terminals, they initiate the classical complement pathway. oup.com This leads to the formation of the membrane attack complex (MAC), which inserts into the presynaptic membrane, creating pores. oup.comresearchgate.net

The formation of the MAC disrupts the integrity of the nerve terminal membrane, leading to an influx of calcium ions. semanticscholar.org This results in a massive, uncontrolled release of the neurotransmitter acetylcholine (B1216132), an effect that has been described as α-latrotoxin-like. oup.comnih.gov Following this massive release, there is a subsequent blockade of neuromuscular transmission, leading to muscle paralysis. oup.comoup.com

In ex vivo and in vivo animal models, the application of anti-GQ1b antibodies and a source of complement leads to the deposition of complement components (like C3c) and the MAC at the motor nerve terminals. oup.comresearchgate.net This is accompanied by ultrastructural damage to the nerve terminal, including depletion of synaptic vesicles and disorganization of the axon terminal. oup.comnih.gov

Beyond complement-mediated destruction, anti-GQ1b antibodies can also directly interfere with synaptic function and axonal integrity. In animal models, the passive transfer of anti-GQ1b antibodies can induce a rapid blockade of synaptic transmission at the neuromuscular junction. jci.orgoup.com This effect is often observed even before significant structural damage is apparent, suggesting a direct functional impairment. nih.gov

The binding of antibodies to GQ1b on the presynaptic membrane can disrupt the function of ion channels and other proteins involved in neurotransmitter release. mdpi.com This can lead to a failure of nerve impulse propagation and synaptic transmission, resulting in muscle weakness and paralysis. oup.comuniversiteitleiden.nl

Furthermore, prolonged exposure to anti-GQ1b antibodies can lead to damage to the axon itself. oup.com Studies have shown that these antibodies can cause a loss of neurofilament and β-tubulin immunostaining in the nerve terminal, indicating a breakdown of the axonal cytoskeleton. oup.com This can ultimately lead to the retraction of the nerve terminal and degeneration of the distal axon. oup.com The binding of anti-GQ1b antibodies to paranodal regions can also disrupt the stability of the nodes of Ranvier, which are crucial for rapid nerve conduction. scientificarchives.comresearchgate.net

Table 3: Summary of Pathological Findings in Experimental Models

| Experimental Model | Key Findings | Pathological Mechanism |

|---|---|---|

| Ex vivo mouse hemi-diaphragm | Massive acetylcholine release, neuromuscular blockade, nerve terminal destruction oup.comnih.gov | Complement-dependent cytotoxicity |

| In vivo mouse model (passive transfer) | Respiratory paralysis, blockade of neuromuscular transmission, MAC deposition at NMJ oup.comresearchgate.net | Complement activation, disruption of synaptic transmission |

| Cultured dorsal root ganglia neurons | Cell death mdpi.com | Direct antibody-mediated cytotoxicity |

Immune Cell Infiltration and Inflammatory Responses in Nervous Tissue Models

The immunological response involving the ganglioside GQ1b in nervous tissue is most prominently studied in the context of Miller Fisher syndrome (MFS), a variant of Guillain-Barré syndrome (GBS). In over 90% of MFS cases, patients have acute-phase anti-GQ1b ganglioside antibodies. oup.com These autoantibodies are believed to arise from a process of molecular mimicry, often following an infection, where the immune system mistakenly targets GQ1b on nerve cells due to its structural similarity to components of the infectious agent. arvojournals.orgoup.com

The primary mechanism of nerve injury in these models is complement-dependent. mdpi.com Anti-GQ1b antibodies bind to GQ1b, which is highly enriched in the paranodal myelin of cranial nerves that control eye movement, as well as at the presynaptic terminals of neuromuscular junctions (NMJs). oup.comoup.comnih.gov This antibody-antigen binding initiates the classical complement cascade, culminating in the formation of the membrane attack complex (MAC). oup.comuniversiteitleiden.nl The MAC inserts into the nerve terminal membrane, causing damage that disrupts nerve function. oup.comnih.gov

This initial antibody- and complement-mediated damage creates an inflammatory environment that can lead to the infiltration of immune and other cells.

Schwann Cell Infiltration: In an ex vivo model using mouse tissue treated with human anti-GQ1b antibodies and human serum as a complement source, significant damage to the motor nerve terminal was observed. This included signs of cell process infiltration into the neuromuscular junction, which were identified as Schwann cells, not macrophages. oup.com

The specific targeting of certain nerves, like the oculomotor nerves in MFS, is attributed to the high density of GQ1b gangliosides in these tissues compared to others, making them particularly vulnerable to this autoimmune attack. oup.comarvojournals.orgoup.com Experimental models have shown that anti-GQ1b antibodies can induce this complement-dependent destruction of motor nerve terminals, leading to the functional deficits seen in the disease. oup.comoup.com

Modulation of Immune Cell Function by Exogenous GQ1b-Ganglioside (e.g., T-cell cytokine production)

Exogenous GQ1b-ganglioside has been shown to directly modulate the function of immune cells, particularly T-cells, by altering their cytokine production profile. In vitro studies have revealed that GQ1b can significantly influence both the type and amount of cytokines released by T-cells, thereby affecting broader immune responses.

One line of research demonstrates that GQ1b, along with other b-series gangliosides like GD1b and GT1b, can shift the balance of T-helper (Th) cell responses. In studies using phytohemagglutinin (PHA)-stimulated human T-cells, GQ1b was found to enhance the production of Th1 cytokines while suppressing Th2 cytokines. aai.org

Enhanced Th1 Cytokine Production: The secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) was enhanced by approximately four-fold and three- to four-fold, respectively. aai.org

Suppressed Th2 Cytokine Production: Conversely, the secretion of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) was decreased by 50–53% and 53–63%, respectively. aai.org

This effect on the Th1/Th2 balance is believed to be mediated through the inhibition of adenylate cyclase activity, which suppresses the intracellular levels of cyclic AMP (cAMP). aai.org

Table 1: Effect of Exogenous GQ1b on Cytokine Production in PHA-Stimulated T-Cells Data derived from in vitro studies on human peripheral blood T-cells. aai.org

| Cytokine | T-helper Type | Effect of GQ1b | Mechanism of Action |

|---|---|---|---|

| Interleukin-2 (IL-2) | Th1 | ▲ Enhanced Production | Inhibition of adenylate cyclase activity |

| Interferon-gamma (IFN-γ) | Th1 | ▲ Enhanced Production | Inhibition of adenylate cyclase activity |

| Interleukin-4 (IL-4) | Th2 | ▼ Suppressed Production | Inhibition of adenylate cyclase activity |

| Interleukin-5 (IL-5) | Th2 | ▼ Suppressed Production | Inhibition of adenylate cyclase activity |

In a different context, studies on human peripheral blood mononuclear cells (PBMCs) have shown that GQ1b enhances the production of different cytokines by T-cells, which then indirectly stimulates B-cell immunoglobulin (Ig) production. nih.govnih.gov In this setting, GQ1b was the most potent among various gangliosides at enhancing spontaneous IgG, IgM, and IgA production. nih.gov This effect was not due to direct stimulation of B-cells but was mediated by T-cells. nih.govnih.gov

Enhanced IL-6 and IL-10 Production: GQ1b was found to increase the production of Interleukin-6 (IL-6) and Interleukin-10 (IL-10) from T-cells. nih.govnih.gov The supernatant from T-cells treated with GQ1b was more effective at enhancing antibody production from B-cells than supernatant from untreated T-cells. nih.gov

PKC-Dependent Mechanism: The GQ1b-induced increase in IL-6 and IL-10 production by T-cells was found to be dependent on the activation of protein kinase C (PKC). nih.gov

These findings suggest that GQ1b can act as a significant immunostimulator, with its effects on T-cells leading to a powerful downstream activation of humoral immunity. nih.gov

Table 2: Effect of Exogenous GQ1b on T-Cell Cytokine Production in PBMC Cultures Data derived from in vitro studies on human PBMCs. nih.govnih.gov

| Cytokine | Effect of GQ1b on T-Cell Production | Downstream Effect | Mechanism of Action |

|---|---|---|---|

| Interleukin-6 (IL-6) | ▲ Enhanced Production | Stimulates B-cell immunoglobulin production | Enhancement of Protein Kinase C (PKC) activity |

| Interleukin-10 (IL-10) | ▲ Enhanced Production | Stimulates B-cell immunoglobulin production | Enhancement of Protein Kinase C (PKC) activity |

Advanced Research Methodologies for Gq1b Ganglioside Analysis

In Vitro Cell Culture Systems for Studying GQ1b-Ganglioside Function

In vitro cell culture systems are fundamental tools for dissecting the molecular functions of GQ1b-ganglioside in a controlled environment. A variety of cell lines are employed to investigate its role in neuronal differentiation, signaling, and interaction with antibodies.

Neuronal Cell Lines: These cells are invaluable for studying the direct effects of GQ1b on neuronal processes. For instance, the human neuroblastoma cell line GOTO has been instrumental in demonstrating that GQ1b can promote neuritogenesis, the growth of neurites, which are projections from the cell body of a neuron. nih.gov Studies have shown that GQ1b at nanomolar concentrations can stimulate cell proliferation and neurite outgrowth in GOTO and NB-1 neuroblastoma cells. nih.gov Furthermore, research on the GQ1b-null SH-SY5Y cell line and rat primary cortical neurons has revealed that GQ1b treatment can increase the expression of brain-derived neurotrophic factor (BDNF), a key protein for synaptic plasticity and cognitive function. nih.gov

Embryonic Stem Cells (ESCs): Mouse embryonic stem cells (mESCs) provide a powerful model to study the role of GQ1b in early neuronal development. nih.gov Research has shown that the expression of gangliosides, including GQ1b, is enhanced during the retinoic acid-induced neural differentiation of mESCs. nih.govspandidos-publications.com Transfection of mESCs with the ST8Sia5 gene, which is involved in GQ1b synthesis, leads to increased GQ1b expression and enhanced neuronal differentiation. nih.gov This is often observed by the co-localization of GQ1b with neuronal markers like MAP-2. nih.govresearchgate.net These findings suggest that GQ1b plays a significant role in facilitating neurite formation during the differentiation of embryonic stem cells. researchgate.net

Neuroblastoma Cells: Neuroblastoma cell lines are widely used to investigate the functional roles of gangliosides in both normal neuronal development and cancer biology. nih.gov The GOTO cell line, for example, has been used to identify a GQ1b-dependent ecto-protein kinase activity on the cell surface, suggesting a novel signaling pathway mediated by this ganglioside. nih.govoup.com However, many human neuroblastoma cell lines exhibit low to absent expression of complex b-pathway gangliosides like GD1b, GT1b, and GQ1b, which correlates with a more aggressive tumor phenotype. nih.govresearchgate.net This makes these cell lines ideal for transfection studies to understand the function of specific gangliosides. nih.gov For instance, studies on GOTO and NB-1 cell lines have shown that while GQ1b alone can initiate neurite outgrowth, its long-term effects on cell proliferation require the presence of other gangliosides like GD1a. nih.gov

| Cell Type | Key Research Application for GQ1b | Example Findings |

| Neuronal Cell Lines (e.g., GOTO, SH-SY5Y) | Studying neuritogenesis, cell proliferation, and gene expression. | GQ1b promotes neurite outgrowth and increases BDNF expression. nih.govnih.govnih.gov |

| Embryonic Stem Cells (mESCs) | Investigating the role of GQ1b in early neurodevelopment and differentiation. | GQ1b expression increases during neuronal differentiation and facilitates neurite formation. nih.govnih.govresearchgate.net |

| Neuroblastoma Cells (e.g., GOTO, NB-1) | Analyzing GQ1b's role in signaling pathways and its correlation with tumor phenotype. | GQ1b stimulates ecto-protein kinase activity; its absence is linked to aggressive tumors. nih.govnih.govoup.comresearchgate.net |

Ex Vivo Organ and Tissue Preparations for Electrophysiological and Morphological Studies

Ex vivo preparations, particularly the mouse phrenic nerve hemidiaphragm, serve as a critical bridge between in vitro and in vivo studies. This model allows for detailed electrophysiological and morphological examination of the effects of anti-GQ1b antibodies on the neuromuscular junction (NMJ), a key site of pathology in related autoimmune neuropathies.

In this preparation, the diaphragm muscle and its innervating phrenic nerve are dissected and maintained in a physiological solution. This allows for the direct application of antibodies and other substances to the NMJ while recording the electrical activity of the muscle and nerve. oup.compsu.edu

Key Research Findings:

Pathophysiological Effects of Anti-GQ1b Antibodies: Studies using this model have demonstrated that sera from patients with Miller Fisher syndrome (MFS), which contain high titers of anti-GQ1b antibodies, can induce a massive, asynchronous release of acetylcholine (B1216132) from the motor nerve terminal. oup.com This is followed by a blockade of neuromuscular transmission, leading to muscle paralysis. oup.comjci.org This α-latrotoxin-like effect is complement-dependent. oup.comjci.org

Complement-Dependent Damage: The destructive effects of anti-GQ1b antibodies on the motor nerve terminal are mediated by the activation of the complement system. oup.com Immunohistochemical analysis of the mouse hemidiaphragm preparation has shown the deposition of both anti-GQ1b antibodies and complement components at the NMJ, leading to morphological damage to the nerve terminal. oup.comnih.gov

Therapeutic Intervention Studies: The mouse phrenic nerve hemidiaphragm model has also been used to evaluate potential therapeutic agents. For example, it has been shown that intravenous immunoglobulin (IVIg) can inhibit the binding of anti-GQ1b antibodies to the nerve terminal and prevent the subsequent complement-mediated damage. psu.edu Similarly, the complement inhibitor eculizumab has been shown to prevent the electrophysiological and structural damage caused by anti-GQ1b antibodies in this model. oup.com

It is important to note that while this ex vivo mouse model has been instrumental in elucidating the pathophysiology of anti-GQ1b antibody-mediated neuropathy, there can be differences in the expression of GQ1b on motor nerve terminals between species, which may explain some discrepancies between findings in mice and observations in humans. nih.gov

In Vivo Animal Models for Investigating GQ1b-Ganglioside Roles in Neurodevelopment and Neuropathy Pathogenesis

In vivo animal models are indispensable for understanding the complex roles of GQ1b-ganglioside within a whole organism, from its involvement in the development of the nervous system to its contribution to the pathogenesis of neuropathies. These models primarily fall into two categories: immunization models and genetically modified models.

Immunization Models:

These models typically involve sensitizing animals, such as rabbits or mice, with GQ1b-ganglioside or with components of pathogens that mimic GQ1b, like the lipo-oligosaccharides (LOS) of Campylobacter jejuni. jci.orgmdpi.com This triggers an immune response and the production of anti-GQ1b antibodies, allowing researchers to study the resulting neurological deficits.

Passive Immunization: In passive immunization models, pre-formed anti-GQ1b monoclonal antibodies are administered to the animals. jci.org Studies using this approach have shown that the injection of anti-GQ1b antibodies along with a source of human complement can induce a rapid and severe neuropathy in mice, characterized by respiratory paralysis due to neuromuscular transmission block at the diaphragm. oup.com This model has been crucial in demonstrating the direct pathogenic role of anti-GQ1b antibodies and the critical involvement of the complement system. jci.orgoup.com

Active Immunization: While active immunization with GQ1b itself has not been consistently successful in inducing neuropathy, immunization with C. jejuni LOS that mimics GQ1b has provided strong support for the molecular mimicry hypothesis in the development of Guillain-Barré syndrome (GBS) and its variants. oup.comasm.org

Genetically Modified Models:

Genetically modified animal models, particularly knockout mice, offer a powerful tool to investigate the physiological functions of GQ1b by observing the consequences of its absence.

GD3 Synthase Knockout Mice: Mice lacking the GD3 synthase gene are unable to produce b-series gangliosides, including GQ1b. nih.gov These mice have been used to study the roles of these gangliosides in various neurological processes. nih.gov

These in vivo models, in conjunction with ex vivo and in vitro studies, have been pivotal in establishing the causal link between anti-GQ1b antibodies and the clinical features of associated neuropathies. mdpi.com

| Model Type | Approach | Key Research Application for GQ1b | Example Findings |

| Passive Immunization | Administration of anti-GQ1b antibodies and complement to mice. | Investigating the direct pathogenic effects of anti-GQ1b antibodies. | Induces respiratory paralysis and neuromuscular block, confirming the pathogenic role of antibodies and complement. jci.orgoup.com |

| Active Immunization | Sensitization of animals with GQ1b-mimicking molecules (e.g., C. jejuni LOS). | Studying the molecular mimicry hypothesis in autoimmune neuropathy. | Induces an anti-GQ1b antibody response and neuropathy, supporting molecular mimicry as a disease mechanism. oup.comasm.org |

| Genetically Modified | Knockout of genes involved in GQ1b synthesis (e.g., GD3 synthase). | Understanding the physiological functions of GQ1b. | Allows for the study of neurological processes in the absence of b-series gangliosides. nih.gov |

Immunological Assays for Detection and Characterization of Anti-GQ1b Ganglioside Antibodies

The detection and characterization of anti-GQ1b ganglioside antibodies in patient samples are crucial for the diagnosis of associated autoimmune neuropathies, such as Miller Fisher syndrome (MFS). ouh.nhs.uk Enzyme-linked immunosorbent assay (ELISA) and immunofluorescence are the primary immunological techniques used for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the most common method for quantifying anti-GQ1b antibodies in serum. ouh.nhs.uk In a typical anti-GQ1b ELISA, microtiter plates are coated with purified GQ1b-ganglioside. mybiosource.com Patient serum is then added, and any anti-GQ1b antibodies present will bind to the coated antigen. mybiosource.com The bound antibodies are subsequently detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. mybiosource.com The intensity of the color is proportional to the amount of anti-GQ1b antibody in the sample. mybiosource.com Several commercial ELISA kits are available for the detection of human anti-GQ1b antibodies of different isotypes, such as IgG and IgM. biocompare.comantibodies-online.comalphalabs.co.uk

Immunofluorescence: Immunofluorescence assays are used to visualize the binding of anti-GQ1b antibodies to tissues and cells that express GQ1b. This technique can be applied to frozen sections of nerve tissue or to cultured cells. nih.gov The tissue or cells are incubated with patient serum, and the binding of anti-GQ1b antibodies is detected using a fluorescently labeled secondary antibody. nih.gov This allows for the localization of GQ1b expression and can provide evidence for the in-situ binding of pathogenic antibodies. For example, immunofluorescence has been used to show the binding of a monoclonal anti-GQ1b antibody (clone CGM3) to the neuromuscular junction in mouse tissue. caymanchem.comcaymanchem.com It has also been used to detect GQ1b expression in transfected mouse embryonic stem cells. nih.gov

| Assay | Principle | Application in GQ1b Research |

| ELISA | Quantitative detection of antibodies based on an enzyme-catalyzed colorimetric reaction. | Measuring the levels of anti-GQ1b antibodies (IgG, IgM) in patient serum for diagnostic purposes. ouh.nhs.ukmybiosource.com |

| Immunofluorescence | Visualization of antibody binding to antigens in tissues or cells using fluorescent labels. | Localizing GQ1b expression in neuronal tissues and cells, and demonstrating the binding of anti-GQ1b antibodies. nih.govnih.govcaymanchem.comcaymanchem.com |

Spectroscopic and Chromatographic Techniques for GQ1b-Ganglioside Identification and Quantification in Biological Samples

Accurate identification and quantification of GQ1b-ganglioside in complex biological samples are essential for understanding its distribution, metabolism, and role in disease. A combination of chromatographic separation and spectroscopic detection methods is typically employed for this purpose.

Chromatographic Techniques:

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a widely used technique for the separation and qualitative analysis of gangliosides. researchgate.netspandidos-publications.com It has been used to show increased levels of GQ1b in daunorubicin-treated embryonic bodies and in ST8Sia5-transfected mouse embryonic stem cells. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative approach to ganglioside analysis. Various HPLC methods have been developed, including:

Normal-phase HPLC: This has been used for the determination of gangliosides after derivatization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates gangliosides based on the hydrophilicity of their oligosaccharide chains and can be used to separate ganglioside classes. researchgate.netresearchgate.net

Reversed-phase HPLC: This method, often using C18 or phenyl-hexyl columns, separates gangliosides based on the hydrophobicity of their ceramide moiety. researchgate.nettandfonline.com A recently developed method using a phenyl-hexyl column allows for the separation of gangliosides according to their sialic acid class and ceramide composition. tandfonline.comtandfonline.com

Spectroscopic Techniques:

Mass Spectrometry (MS): MS is a powerful tool for the identification and quantification of gangliosides. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and specificity. spandidos-publications.comtandfonline.com This technique can be used to determine the molecular species of gangliosides, including their ceramide structure. researchgate.net High-resolution mass spectrometry has been employed to identify patterns of gangliosides in the urine of patients with diabetic kidney disease. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the detailed structure of gangliosides, as demonstrated in the structural elucidation of the GQ1b-mimicking lipo-oligosaccharide from Campylobacter jejuni. nih.gov

These advanced analytical techniques are critical for providing the detailed structural and quantitative data needed to correlate changes in GQ1b-ganglioside levels and composition with physiological and pathological conditions.

| Technique | Principle | Application in GQ1b Research |

| HPTLC | Separation based on differential partitioning between a stationary phase and a mobile phase on a plate. | Qualitative analysis of GQ1b in cell extracts. nih.govresearchgate.netspandidos-publications.com |

| HPLC | High-resolution separation in a column based on various chemical properties (hydrophilicity, hydrophobicity). | Quantitative analysis and separation of GQ1b from other gangliosides. nih.govresearchgate.nettandfonline.comtandfonline.com |

| Mass Spectrometry | Identification and quantification based on the mass-to-charge ratio of ionized molecules. | Detailed structural characterization and sensitive quantification of GQ1b molecular species. spandidos-publications.comtandfonline.comresearchgate.netmdpi.com |

| NMR Spectroscopy | Determination of molecular structure based on the magnetic properties of atomic nuclei. | Elucidation of the precise chemical structure of GQ1b and related molecules. nih.gov |

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

Advanced microscopy techniques are crucial for visualizing the subcellular localization of GQ1b-ganglioside and its interactions with other molecules, providing spatial context to its biochemical functions.

Immunofluorescence Microscopy: As mentioned previously, immunofluorescence is a key technique for localizing GQ1b. By using specific anti-GQ1b antibodies and fluorescently labeled secondary antibodies, researchers can visualize the distribution of GQ1b in cells and tissues. nih.gov For example, this method has been used to show the co-localization of GQ1b with the neuronal marker MAP-2 in differentiating embryonic stem cells, indicating its presence in developing neurites. nih.govresearchgate.net It has also been used to demonstrate the deposition of anti-GQ1b antibodies at the neuromuscular junction. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy. It allows for the label-free visualization of the distribution of specific molecules, including gangliosides, directly in tissue sections. While the provided text does not give a specific example of MSI for GQ1b, it mentions its use for studying the anatomical localization of gangliosides in mouse brain, highlighting its potential for GQ1b research. acs.org

These microscopy techniques are essential for understanding where GQ1b is located within the cell and in different tissues, which is critical for inferring its function in processes like cell-cell recognition, signaling, and as a target for antibodies in disease.

Future Directions in Gq1b Ganglioside Research

Unraveling Novel GQ1b-Ganglioside Binding Partners and Receptor Interactions

A primary objective in future GQ1b-ganglioside research is the identification and characterization of novel binding partners and their corresponding receptor interactions. While the interaction of GQ1b with anti-GQ1b antibodies in autoimmune neuropathies like Miller Fisher syndrome is well-documented, its broader interactome within the central and peripheral nervous systems remains largely unexplored. oup.comnih.gov Understanding these interactions is crucial for elucidating the diverse functional roles of GQ1b.

Recent advancements in chemical biology have provided powerful tools to investigate these interactions in a native cellular context. The use of bifunctional clickable photoaffinity ganglioside probes, for instance, allows for the capture and identification of both cis (within the same membrane) and trans (with molecules on opposing cells or in the extracellular matrix) protein binding partners. acs.org Initial studies using this approach have revealed that ganglioside interactomes are dynamic and vary depending on the ganglioside structure and cell type, with interactions observed with transmembrane transporters and cell adhesion proteins such as integrins and cadherins. acs.org Applying these methodologies specifically to GQ1b is expected to uncover a host of previously unknown binding partners, shedding light on its involvement in processes like cell-cell recognition, adhesion, and signal transduction. nih.gov

Furthermore, research into ganglioside complexes suggests that GQ1b may not always function in isolation. In Miller Fisher syndrome, it has been proposed that antibodies may target complexes of GQ1b with other gangliosides, such as GM1. nih.govnih.gov This highlights the importance of investigating how GQ1b interacts with other lipids in the plasma membrane to form microdomains that collectively act as functional units for receptor binding and signaling.

Table 1: Potential Classes of Novel GQ1b-Ganglioside Binding Partners

| Potential Binding Partner Class | Rationale for Investigation | Potential Functional Implications |

| Receptor Tyrosine Kinases (RTKs) | Gangliosides are known to modulate RTK signaling. | Regulation of neuronal growth, differentiation, and survival. |

| Ion Channels | Gangliosides can influence the activity of various ion channels. | Modulation of neuronal excitability and synaptic transmission. |

| Cell Adhesion Molecules | Initial studies with other gangliosides show interactions with integrins and cadherins. acs.org | Involvement in neural development, synaptogenesis, and axonal guidance. |

| Extracellular Matrix Proteins | Gangliosides can interact with components of the extracellular matrix. | Role in cell-matrix interactions, tissue architecture, and repair. |

| Viral and Bacterial Proteins | Some pathogens utilize gangliosides as receptors for cell entry. | Understanding mechanisms of infection and developing anti-infective strategies. |

Deeper Elucidation of Complex GQ1b-Ganglioside Signaling Networks and Regulatory Feedback Loops

Building upon the identification of novel binding partners, a deeper understanding of the downstream signaling cascades initiated or modulated by GQ1b is essential. Gangliosides are known to be critical components of signaling platforms in the plasma membrane, influencing a wide array of cellular processes. nih.gov Future research will need to move beyond identifying individual interactions to mapping the intricate signaling networks and regulatory feedback loops in which GQ1b participates.

One promising area of investigation is the role of GQ1b in modulating receptor-mediated signaling pathways crucial for neuronal function. For example, studies have shown that GQ1b can influence the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Treatment of rat hippocampal cells with GQ1b led to an increase in the expression of NMDA receptor subunits and enhanced tyrosine phosphorylation of the NR2B subunit, which is associated with improved synaptic activation. This effect was shown to be dependent on the downstream activation of extracellular signal-regulated kinases (ERK1/2) and protein kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB), a key regulator of gene expression involved in learning and memory.

Future studies will likely employ advanced techniques such as phosphoproteomics and kinome profiling to map the signaling events downstream of GQ1b engagement in an unbiased manner. This will help to identify key kinases, phosphatases, and other signaling molecules that are activated or inhibited in response to GQ1b-mediated events. Furthermore, investigating the potential for feedback loops, where downstream signaling events in turn regulate the expression or localization of GQ1b, will be crucial for a complete understanding of its regulatory role.

Exploration of GQ1b-Ganglioside as a Molecular Target in Pre-clinical Drug Discovery for Neurological Disorders

The growing body of evidence implicating GQ1b in the pathophysiology of various neurological disorders has positioned it as a promising molecular target for therapeutic intervention. Future pre-clinical drug discovery efforts will likely focus on several key strategies aimed at modulating GQ1b levels or its functional interactions.

In the context of neurodegenerative diseases like Alzheimer's disease, where alterations in ganglioside profiles have been observed, strategies to restore GQ1b levels may prove beneficial. nih.gov Pre-clinical studies in a triple-transgenic mouse model of Alzheimer's disease have shown that bilateral infusion of GQ1b into the hippocampus can ameliorate cognitive deficits. researchgate.net This improvement was associated with a reduction in amyloid-beta plaque deposition and tau hyperphosphorylation, two of the main pathological hallmarks of the disease. researchgate.net These findings suggest that GQ1b or molecules that enhance its synthesis could be developed as disease-modifying therapies.